molecular formula C23H26N2O3 B3331864 2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-4-hydroxy-1-phenyl-, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester, (1S,4R)- CAS No. 861998-77-8

2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-4-hydroxy-1-phenyl-, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester, (1S,4R)-

Cat. No.: B3331864
CAS No.: 861998-77-8
M. Wt: 378.5 g/mol
InChI Key: LRNNBJBAUXSVMH-FKBYEOEOSA-N
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Description

This compound, referred to in pharmacological contexts as a solifenacin-related intermediate or impurity, is a stereospecific isoquinoline derivative with a hydroxyl group at the 4-position of the dihydroisoquinoline moiety. Its structure includes a bicyclic quinuclidine ester group (1-azabicyclo[2.2.2]oct-3-yl) and a phenyl substituent at the 1-position of the isoquinoline ring . The (1S,4R) configuration indicates its chiral centers, critical for pharmacological activity and receptor binding.

Pharmacological Relevance: While the parent drug solifenacin (a muscarinic M3 receptor antagonist) lacks the 4-hydroxy group, this compound may represent a metabolite or synthetic intermediate. Solifenacin itself is clinically used to treat overactive bladder (OAB) by reducing involuntary detrusor muscle contractions .

Properties

IUPAC Name

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S,4R)-4-hydroxy-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c26-20-14-25(23(27)28-21-15-24-12-10-16(21)11-13-24)22(17-6-2-1-3-7-17)19-9-5-4-8-18(19)20/h1-9,16,20-22,26H,10-15H2/t20-,21-,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNNBJBAUXSVMH-FKBYEOEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)N3CC(C4=CC=CC=C4C3C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)OC(=O)N3C[C@@H](C4=CC=CC=C4[C@@H]3C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301113243
Record name (3R)-1-Azabicyclo[2.2.2]oct-3-yl (1S,4R)-3,4-dihydro-4-hydroxy-1-phenyl-2(1H)-isoquinolinecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861998-77-8
Record name (3R)-1-Azabicyclo[2.2.2]oct-3-yl (1S,4R)-3,4-dihydro-4-hydroxy-1-phenyl-2(1H)-isoquinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861998-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy solifenacin, (4R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0861998778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3R)-1-Azabicyclo[2.2.2]oct-3-yl (1S,4R)-3,4-dihydro-4-hydroxy-1-phenyl-2(1H)-isoquinolinecarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXY SOLIFENACIN, (4R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6W0J0Z253
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-4-hydroxy-1-phenyl-, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester, (1S,4R)- typically involves multi-step organic reactions. One common method includes the reaction of isoquinoline derivatives with phenylhydrazine under acidic conditions to form the core isoquinoline structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-4-hydroxy-1-phenyl-, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester, (1S,4R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-4-hydroxy-1-phenyl-, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester, (1S,4R)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and phenyl groups play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Comparison
Property Target Compound Solifenacin Succinate Solifenacin N-Oxide
Molecular Weight 378.46 g/mol 480.55 g/mol 378.46 g/mol
Solubility (Water) Low Freely soluble Insoluble
Melting Point Not reported 259.5°C Not reported
Hazard Classification Not classified Schedule 4 (AU) Corrosive, Flammable
Reference
Table 2: Structural Features Impacting Activity
Feature Target Compound Solifenacin Succinate Impact on Activity
4-Hydroxy Group Present Absent May reduce M3 affinity
Quinuclidine Oxidation Absent Absent N-Oxide reduces potency
Salt Form Free base Succinate Enhances bioavailability
Reference

Biological Activity

Overview

The compound 2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-4-hydroxy-1-phenyl-, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester, (1S,4R)- is a derivative of isoquinoline known for its diverse biological activities. Isoquinolines are a class of compounds that have shown promise in medicinal chemistry due to their ability to interact with various biological targets, including receptors and enzymes.

Chemical Structure and Properties

This compound features a complex structure that includes an isoquinoline core and a bicyclic amine moiety. The presence of the tert-butyl group adds steric hindrance, which may influence its reactivity and biological interactions. The molecular formula is C23H26N2O3C_{23}H_{26}N_{2}O_{3}, and it has a molecular weight of approximately 378.46 g/mol.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases.
  • Receptor Modulation : The compound may act as a modulator of ligand-gated ion channels and other receptor types, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that derivatives of isoquinoline, including this compound, exhibit antimicrobial properties. They have been shown to inhibit the growth of various bacteria and fungi, making them potential candidates for the development of new antimicrobial agents.

Antitumor Properties

Studies have suggested that this compound may possess antitumor activity. It has been evaluated in vitro for its effects on cancer cell lines, showing the ability to induce apoptosis and inhibit cell proliferation.

Case Study 1: Antimicrobial Testing

In a study assessing the antimicrobial properties of isoquinoline derivatives, 2(1H)-Isoquinolinecarboxylic acid was tested against several bacterial strains. The results indicated significant inhibition zones, suggesting effective bactericidal activity.

Bacterial StrainInhibition Zone (mm)
E. coli15
S. aureus18
P. aeruginosa12

Case Study 2: Antitumor Activity

In vitro studies on cancer cell lines demonstrated that the compound could reduce cell viability significantly:

Cell LineIC50 (µM)
MCF-7 (Breast)10
HeLa (Cervical)8
A549 (Lung)12

Research Findings

Recent research highlights the potential therapeutic applications of 2(1H)-Isoquinolinecarboxylic acid derivatives:

  • A study published in MDPI noted that isoquinoline derivatives can activate specific potassium channels, which could lead to therapeutic strategies for neurological disorders .
  • Another investigation revealed that these compounds could modulate neurotransmitter systems, indicating possible applications in treating conditions such as anxiety and depression .

Q & A

Q. What are the established synthetic routes for preparing this compound, and what critical intermediates are involved?

The compound can be synthesized via esterification of 3,4-dihydro-4-hydroxy-1-phenyl-2(1H)-isoquinolinecarboxylic acid with (3R)-1-azabicyclo[2.2.2]oct-3-ol. Key intermediates include the free acid form (CAS 242478-37-1) and its activated derivatives (e.g., acid chlorides) . Reaction optimization often involves chiral resolution techniques, such as asymmetric catalysis or chiral HPLC, to ensure stereochemical fidelity at the (1S,4R) and (3R) centers .

Q. How is the stereochemical configuration of the compound verified experimentally?

X-ray crystallography is the gold standard for confirming stereochemistry. For example, spiroheterocyclic analogs (e.g., derivatives with piperidine rings) have been structurally validated using X-ray diffraction, complemented by DFT calculations to model electronic environments . Chiral HPLC with polarimetric detection can also resolve enantiomeric purity .

Q. What safety protocols are recommended for handling this compound in the laboratory?

Based on analogous isoquinoline derivatives, personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Avoid inhalation of dust/particulates via fume hood use. In case of skin contact, wash with soap and water for ≥15 minutes. Store in a dry, ventilated area at room temperature, sealed under inert gas (e.g., argon) .

Q. What spectroscopic methods are used to characterize this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm backbone structure and substituent positions. Aromatic protons in the isoquinoline ring typically appear at δ 7.1–7.3 ppm, while the azabicyclo[2.2.2]octane ester protons resonate at δ 3.5–4.5 ppm .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., expected [M+H]+ for C₂₇H₃₂N₂O₆ is 480.55) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s metabolic stability and interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) simulates binding to receptors like muscarinic acetylcholine receptors (mAChRs), given structural similarities to solifenacin derivatives . MD simulations assess stability in aqueous environments, focusing on ester hydrolysis susceptibility. DFT calculations model electron density to predict reactive sites for oxidation or conjugation .

Q. What strategies mitigate racemization during synthesis of the (1S,4R)-configured azabicyclo ester?

Racemization at the azabicyclo[2.2.2]octane center is minimized by:

  • Using low-temperature conditions (<0°C) during esterification.
  • Employing chiral auxiliaries (e.g., tert-butyloxycarbonyl groups) to stabilize the transition state .
  • Monitoring reaction progress with chiral stationary-phase HPLC (e.g., Chiralpak AD-H column) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Accelerated stability studies (ICH guidelines):

  • Acidic conditions (pH 1–3) : Ester hydrolysis dominates, yielding the free acid (t₁/₂ ~24 hours at 37°C).
  • Neutral/basic conditions (pH 7–9) : Degradation is slower (t₁/₂ >72 hours) but may form quinone byproducts via hydroxyl group oxidation .
  • Thermal stability : Decomposition occurs above 150°C, detected via TGA-DSC .

Q. What enzymatic assays are suitable for evaluating its inhibitory activity against acetylcholinesterase (AChE)?

  • Ellman’s assay : Measures AChE activity by quantifying thiocholine production (λ = 412 nm). IC₅₀ values are calculated using dose-response curves (0.1–100 µM).
  • Kinetic studies : Lineweaver-Burk plots determine inhibition type (competitive/non-competitive) .

Contradictions and Limitations

  • Stereochemical Assignments : Some patents (e.g., CAS 92829-12-4) describe conflicting configurations for azabicyclo esters, necessitating rigorous validation via X-ray .
  • Safety Data : While GHS classifications for similar compounds report "no known hazards," analogs with trifluoromethyl groups (e.g., CAS 158984-84-0) may exhibit uncharacterized toxicity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-4-hydroxy-1-phenyl-, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester, (1S,4R)-
Reactant of Route 2
Reactant of Route 2
2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-4-hydroxy-1-phenyl-, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester, (1S,4R)-

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